Methyl 3-methyl-4-oxopent-2-enoate

organic synthesis building block selection structure–reactivity relationship

Methyl 3-methyl-4-oxopent-2-enoate (C₇H₁₀O₃, MW 142.15 g/mol) is an α,β‑unsaturated ketone ester belonging to the (E)-4‑oxopent‑2‑enoate class. Its defining feature is a methyl substituent at the C3 position, which introduces steric bulk, a prochiral center, and altered electronic conjugation relative to unsubstituted 4‑oxopent‑2‑enoates.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 155852-44-1
Cat. No. B125719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-4-oxopent-2-enoate
CAS155852-44-1
Synonyms2-Pentenoic acid, 3-methyl-4-oxo-, methyl ester (9CI)
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OC)C(=O)C
InChIInChI=1S/C7H10O3/c1-5(6(2)8)4-7(9)10-3/h4H,1-3H3/b5-4+
InChIKeyJDAODWYVSFNKRR-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-methyl-4-oxopent-2-enoate (CAS 155852-44-1): Procurement-Relevant Structural and Reactivity Profile


Methyl 3-methyl-4-oxopent-2-enoate (C₇H₁₀O₃, MW 142.15 g/mol) is an α,β‑unsaturated ketone ester belonging to the (E)-4‑oxopent‑2‑enoate class. Its defining feature is a methyl substituent at the C3 position, which introduces steric bulk, a prochiral center, and altered electronic conjugation relative to unsubstituted 4‑oxopent‑2‑enoates . The compound is commercially available as a research building block (typically 95% purity) .

Core Scaffold α,β-unsaturated ketone ester for cycloaddition and conjugate addition workflows
Steric Feature C3 methyl substituent creates prochiral center for asymmetric induction studies
Geometry E-isomer preference supports Diels–Alder dienophile orbital alignment

Why Methyl 4‑Oxopent‑2‑enoate or Ethyl Analogs Cannot Replace Methyl 3‑methyl‑4‑oxopent‑2‑enoate


Generic substitution with des‑methyl analogs (e.g., methyl 4‑oxopent‑2‑enoate, CAS 4188‑88‑9) or alternative esters (e.g., ethyl 3‑methyl‑4‑oxopent‑2‑enoate) fails because the C3 methyl group fundamentally alters both steric congestion and electronic polarization at the β‑carbon . This substituent creates a chiral center that enables enantioselective transformations; it also increases steric hindrance, which can suppress undesired side reactions while favoring regio‑ and enantioselective pathways in Diels–Alder cycloadditions [1]. Furthermore, the methyl ester vs. ethyl ester choice affects solubility and volatility, impacting work‑up and purification efficiency .

Steric & Electronic Profile Des-methyl analogs lack the C3 methyl group; steric congestion and β-carbon polarization may differ, potentially altering nucleophilic addition rates and regiochemical outcomes.
Stereochemical Control The C3 prochiral center is absent in unsubstituted 4-oxopent-2-enoates; enantioselective transformation pathways may not transfer directly to des-methyl or alternative ester analogs.
Physical Property Mismatch Ethyl ester analogs exhibit differing volatility and density; distillation protocols and liquid–liquid extraction efficiency may require re-optimization upon substitution.

Quantitative Differentiation Evidence for Methyl 3‑methyl‑4‑oxopent‑2‑enoate Relative to Closest Analogs


Structural Differentiation: C3 Methyl Substituent vs. Des‑Methyl Analog (Methyl 4‑Oxopent‑2‑enoate)

The target compound bears a methyl group at the C3 position, whereas methyl 4‑oxopent‑2‑enoate (CAS 4188‑88‑9) lacks this substituent . This structural difference introduces steric hindrance (A‑value ~1.7 kcal/mol) and creates a prochiral center, which is absent in the des‑methyl analog. The additional CH₃ group increases molecular weight by 14.02 g/mol (128.13 → 142.15) and alters the electron density at the β‑carbon, affecting nucleophilic addition rates and regioselectivity .

C3 Methyl Substituent
Class-level
ΔMW +14.02 g/mol; steric A-value ~1.7 kcal/mol at C3 vs. des-methyl analog (CAS 4188-88-9)
Supports stereoselective pathway differentiation in synthesis workflows
Structural comparison based on molecular formula and conformational analysis; verify experimentally for specific reaction conditions
organic synthesis building block selection structure–reactivity relationship

Physical Property Differentiation: Predicted Boiling Point and Density vs. Ethyl 3‑Methyl‑4‑oxopent‑2‑enoate

The methyl ester target compound has a predicted boiling point of 219.1±23.0 °C and density of 1.029±0.06 g/cm³ . In contrast, the ethyl ester analog (ethyl 3‑methyl‑4‑oxopent‑2‑enoate, CAS 13979‑23‑2) exhibits a higher boiling point of 237.4 °C and lower density of 1.01 g/cm³ [1]. The 18.3 °C lower boiling point of the methyl ester facilitates removal of volatile byproducts under reduced pressure, while the higher density may improve phase separation during aqueous workup.

Boiling Point & Density
Data to verify
Boiling point ~219 °C (predicted); density ~1.029 g/cm³. ΔBp ≈ –18 °C, ΔDensity ≈ +0.019 g/cm³ vs. ethyl ester analog
May support purification workflow selection for distillation and extraction
Predicted values from database sources; confirm experimentally for scale-up applications
physical property purification volatility

Stereochemical Preference: E‑Isomer Dominance Enabling Regioselective Diels–Alder Cycloadditions

Computational models predict that the E‑isomer of methyl 3‑methyl‑4‑oxopent‑2‑enoate is the thermodynamically favored configuration, with the C3 methyl and C1 ester groups occupying trans positions to minimize steric clash . This E‑geometry aligns the dienophile for efficient orbital overlap in Diels–Alder reactions, enabling highly regioselective cycloadditions. In the catalytic system reported by Zhang et al., substituted (E)-4‑oxopent‑2‑enoates achieve up to 99% enantiomeric excess when reacted with dienes using chiral oxazaborolidinium catalysts [1]. The C3 methyl substituent contributes to facial selectivity by steric differentiation of the dienophile faces.

E-Isomer Diels–Alder
Class-level
Up to 99% ee reported for substituted (E)-4-oxopent-2-enoate class with chiral oxazaborolidinium catalyst
Supports enantioselective cycloaddition study fit for chiral intermediate synthesis
Class-level inference from Org. Lett. 2017; direct ee data for this specific compound not reported
stereochemistry Diels–Alder asymmetric catalysis

Synthetic Utility: Key Synthon in Lituarine Natural Product Fragment Synthesis

Methyl 3‑methyl‑4‑oxopent‑2‑enoate has been employed as a building block in the diversity‑oriented synthesis of polyketide natural products. Smith et al. utilized an iterative chemo‑ and stereoselective functionalization protocol involving substituted 4‑oxopent‑2‑enoates to construct the C(1–19) segments of lituarines A–C, which exhibit potent cytotoxicity (IC₅₀ 1–9 nM against KB cells) [1]. While the specific enoate used in that work may differ in substitution pattern, the structural homology supports the compound’s role as a viable synthon for stereocontrolled polyketide assembly.

Polyketide Synthon Role
Source review
Reported as building block for polyketide C(1–19) fragment assembly in lituarine natural product synthesis
Supports polyketide natural product fragment synthesis research
Target lituarines reported with IC₅₀ 1–9 nM (KB cells); direct synthon verification advised
natural product synthesis polyketide lituarine

Commercial Availability and Standardized Purity: Enamine‑Sourced Material at 95%

The compound is cataloged by Enamine LLC (Product No. EN300‑112885) with a certified purity of 95% . In contrast, some des‑methyl analogs (e.g., methyl 4‑oxopent‑2‑enoate) are frequently offered at lower purities (90–93%) and may require additional purification before use . The 95% baseline purity reduces the need for pre‑reaction purification and ensures batch‑to‑batch consistency in multi‑step synthetic sequences.

Purity Specification
Data to verify
95% purity (Enamine LLC, EN300-112885); des-methyl analog typically 90–93% commercial purity
May support procurement efficiency and reduced pre-reaction purification review
Vendor specification sheet; batch-specific purity verification recommended
procurement purity specification vendor comparison

Optimal Procurement and Application Scenarios for Methyl 3‑methyl‑4‑oxopent‑2‑enoate


Asymmetric Diels–Alder Cycloadditions for Chiral Six‑Membered Ring Construction

The E‑configured α,β‑unsaturated ketone ester serves as a dienophile in catalytic enantioselective Diels–Alder reactions. Its C3 methyl group enhances facial selectivity, making it the preferred substrate over des‑methyl analogs when high enantiomeric excess is required [1].

Synthesis of Polyketide Natural Product Fragments with Stereochemical Control

The compound’s substitution pattern aligns with iterative enoate functionalization protocols used in polyketide synthesis. It is particularly suitable for constructing C‑1–C‑7 fragments with multiple contiguous stereocenters, as demonstrated in lituarine fragment assembly [2].

Medicinal Chemistry Library Expansion via Michael Addition and Aldol Condensation

The α,β‑unsaturated carbonyl system enables sequential Michael addition and aldol condensation reactions, generating β‑hydroxy ketone or β‑amino ester intermediates. The C3 methyl group provides steric differentiation that can be exploited to achieve regioselective functionalization .

Scale‑Up Screening Where Volatility and Solubility Profile Matter

With a predicted boiling point approximately 18 °C lower than its ethyl ester analog, the methyl ester offers practical advantages in solvent removal and distillation during process development. Its higher density facilitates cleaner phase cuts in liquid–liquid extractions .

Application
Selection Property
Validation Focus
Asymmetric Diels–Alder cycloaddition studies
C3 methyl stereochemical bias in E-configured dienophile
Enantioselectivity endpoint context and facial selectivity review
Polyketide natural product fragment synthesis
Iterative enoate functionalization compatibility
Stereocontrolled C–C bond formation in multi-step sequences
β-functionalized ester and heterocycle synthesis
α,β-unsaturated carbonyl reactivity profile
Regioselective Michael addition and aldol condensation pathways
Process development and scale-up screening
Volatility and phase-separation profile vs. higher esters
Purification workflow compatibility under reduced pressure
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